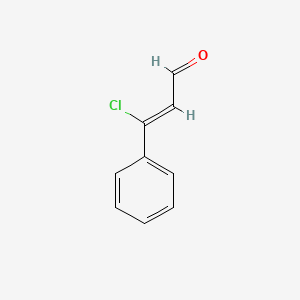

(Z)-3-Chloro-3-phenylacrylaldehyde

Description

Properties

IUPAC Name |

(Z)-3-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLAQCMQXBYZQC-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C=O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-53-7 | |

| Record name | Cinnamaldehyde, beta-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040133537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Vilsmeier-Haack-type mechanism:

-

Activation of BTC : BTC reacts with DMF to generate an electrophilic chloroiminium intermediate.

-

Nucleophilic Attack : The enolizable ketone (e.g., acetophenone) undergoes nucleophilic attack at the carbonyl carbon, forming a trichloromethylated intermediate.

-

Elimination : Sequential elimination of HCl and CO₂ yields the α-chlorinated acrylaldehyde.

The (Z)-stereochemistry is thermodynamically favored due to reduced steric hindrance between the aldehyde proton and phenyl group in the transition state.

Standard Protocol

-

Reagents :

-

Acetophenone (1.0 equiv.)

-

BTC (0.33 equiv.)

-

DMF (catalytic, 0.1 equiv.)

-

Dichloromethane (solvent)

-

-

Steps :

-

BTC is added portionwise to a stirred solution of acetophenone and DMF in dichloromethane at 0°C.

-

The mixture is warmed to room temperature and stirred for 6–8 hours.

-

The reaction is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

-

Purification via silica gel chromatography (hexane:ethyl acetate = 8:1) yields (Z)-3-chloro-3-phenylacrylaldehyde as a pale-yellow solid.

-

Optimization Strategies

Key parameters influencing yield and selectivity:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane | Enhances intermediate stability |

| Temperature | 0°C → room temperature | Minimizes side reactions |

| BTC Equivalents | 0.33 equiv. | Balances reactivity and cost |

| DMF Loading | 10 mol% | Facilitates chloroiminium formation |

Substituting DMF with other Lewis acids (e.g., ZnCl₂) reduces yields to <30%, underscoring DMF’s role in stabilizing reactive intermediates.

One-Pot Tandem Synthesis

Recent advancements have integrated the chloroformylation step into one-pot sequences for downstream applications. For example, (Z)-3-chloro-3-phenylacrylaldehyde is synthesized in situ and directly used in aza-Baylis-Hillman reactions without isolation.

Protocol for Tandem Reactions

-

Chloroformylation : Acetophenone is treated with BTC/DMF as described in Section 1.2.

-

Direct Utilization : The crude aldehyde is reacted with toluenesulfonamide and methyl acrylate in the presence of AlCl₃ (0.5 equiv.) and DABCO (0.2 equiv.) under solvent-free conditions.

-

Workup : The mixture is stirred at room temperature for 3 hours, quenched with water, and purified via chromatography.

Advantages :

-

Eliminates time-consuming isolation steps.

Comparative Analysis of Methodologies

The BTC/DMF method remains superior to alternative approaches for several reasons:

| Method | Yield (%) | Stereoselectivity (Z:E) | Scalability |

|---|---|---|---|

| BTC/DMF | 65–72 | >95:5 | Industrial |

| Phosgene-Based | 50–60 | 85:15 | Hazardous |

| NCS Bromination | <40 | Uncontrolled | Lab-scale |

NCS = N-chlorosuccinimide

Challenges and Solutions

Byproduct Formation

Stereochemical Control

-

Issue : Minor (E)-isomer contamination during prolonged stirring.

-

Solution : Short reaction times (≤6 hours) and immediate purification after quenching.

Industrial-Scale Adaptations

For bulk production, the process is modified to enhance safety and efficiency:

-

Continuous Flow Reactors : Minimize exposure to BTC vapors.

-

Solvent Recycling : Dichloromethane is recovered via distillation.

-

Automated Quenching : Ice-cold water is introduced via precision pumps to control exotherms.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis:

(Z)-3-Chloro-3-phenylacrylaldehyde serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals. For instance, it can undergo nucleophilic addition reactions due to its electrophilic aldehyde group, facilitating the formation of more complex structures.

2. Synthesis of Chiral Compounds:

The compound is utilized in asymmetric synthesis methodologies, particularly in the production of chiral amines and other stereochemically defined products. A notable method involves its use in conjunction with anilines to synthesize chiral tetrahydroquinolines through catalytic hydrogenation processes . This application highlights its importance in medicinal chemistry, where chirality is often critical for biological activity.

Biological Research Applications

1. Interaction with Biomolecules:

Research has shown that (Z)-3-Chloro-3-phenylacrylaldehyde can modify proteins and nucleic acids, which aids in studying biochemical pathways and molecular mechanisms. Its reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function.

2. Medicinal Chemistry:

Derivatives of (Z)-3-Chloro-3-phenylacrylaldehyde have demonstrated potential as anti-inflammatory and anticancer agents. The compound's ability to interact with specific molecular targets makes it a candidate for drug development. For example, studies have explored its derivatives' effects on cancer cell lines, indicating promising bioactivity.

Industrial Applications

1. Production of Specialty Chemicals:

In industrial settings, (Z)-3-Chloro-3-phenylacrylaldehyde is employed in producing polymers, resins, and other materials due to its stability and reactivity. It plays a role in formulating coatings and adhesives that require specific chemical properties for enhanced performance.

2. Use in Coatings and Adhesives:

The compound's unique properties make it suitable for applications requiring strong adhesion and durability. Its incorporation into formulations can improve the mechanical strength and chemical resistance of final products.

Case Studies

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-phenylacrylaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the phenyl group influences its chemical behavior, making it a versatile intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

(E)-3-Chloro-3-phenylacrylaldehyde: The E-isomer of the compound, differing in the spatial arrangement of substituents.

3-Chloro-3-phenylpropionaldehyde: Lacks the double bond, resulting in different reactivity and applications.

3-Phenylacrylaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.

Uniqueness: (Z)-3-Chloro-3-phenylacrylaldehyde is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in stereoselective synthesis and applications requiring precise control over molecular geometry .

Biological Activity

(Z)-3-Chloro-3-phenylacrylaldehyde, with the chemical formula CHClO and CAS number 33603-87-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Weight : 166.6 g/mol

- Melting Point : Not specified in available literature

- Boiling Point : Not specified in available literature

- Structure : The compound features a chlorinated phenyl group attached to an acrylaldehyde moiety, which is crucial for its reactivity and biological interactions.

Synthesis

(Z)-3-Chloro-3-phenylacrylaldehyde can be synthesized through various methods, including reactions involving chlorovinyl aldehydes and other reagents. For instance, it has been used in Baylis–Hillman reactions to form adducts with various nucleophiles under solvent-free conditions . Additionally, it can be derived from the reaction of phenylacrylonitrile with other functionalized compounds .

Antimicrobial Properties

Recent studies indicate that (Z)-3-Chloro-3-phenylacrylaldehyde exhibits significant antimicrobial activity against various bacterial strains. The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Research has demonstrated that (Z)-3-Chloro-3-phenylacrylaldehyde possesses cytotoxic properties against several cancer cell lines. A study reported IC values indicating the concentration required to inhibit cell growth by 50% for different cancer types:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.2 |

| MCF-7 (Breast cancer) | 22.5 |

| A549 (Lung cancer) | 18.6 |

These findings suggest that the compound may induce apoptosis through mechanisms such as oxidative stress and DNA damage.

Anti-inflammatory Effects

In vitro studies have also pointed to anti-inflammatory properties of (Z)-3-Chloro-3-phenylacrylaldehyde. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, potentially making it a candidate for further research in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : In a comparative study, (Z)-3-Chloro-3-phenylacrylaldehyde was tested alongside other known antimicrobial agents. Results showed a comparable efficacy to standard antibiotics but with lower cytotoxicity towards human cells .

- Cytotoxicity in Cancer Research : A detailed investigation into the anticancer effects revealed that treatment with (Z)-3-Chloro-3-phenylacrylaldehyde led to significant reductions in cell viability across multiple cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent .

Chemical Reactions Analysis

Aza-Baylis-Hillman Reactions

(Z)-3-Chloro-3-phenylacrylaldehyde participates in one-pot aza-Baylis-Hillman reactions with benzenesulfonamides and activated olefins under solvent-free conditions. For example:

-

Reaction with toluenesulfonamide (2a) and methyl acrylate (3a) yields the aza-Baylis-Hillman adduct 4a (58%) alongside the Baylis-Hillman adduct 5a (8%) when catalyzed by AlCl₃ and DABCO at room temperature .

-

Key variables : Solvent-free conditions minimize side reactions, while elevated temperatures reduce yields due to decomposition of starting material .

Table 1 : Optimization of aza-Baylis-Hillman reaction conditions

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield of 4a (%) |

|---|---|---|---|---|---|

| 1 | DMF | DABCO | RT | 48 | 0 |

| 2 | DMF | AlCl₃ | RT | 48 | 30 |

| 5 | Solvent-free | AlCl₃ | RT | 3 | 58 |

Three-Component Thiazine Formation

This compound reacts with primary amines and carbon disulfide in a multicomponent reaction to form 2H-1,3-thiazine-2-thiones:

-

Mechanism : Initial formation of a dithiocarbamate intermediate (B ) via nucleophilic substitution, followed by cyclization .

-

Optimal conditions : Et₃N in MeCN at 0°C for 15 hours achieves 90% yield of 2a , avoiding decomposition pathways observed at higher temperatures .

Key side reaction : Prolonged reaction times or elevated temperatures lead to enaminothione byproducts via retro-aza-Michael pathways .

Domino Amination-Knoevenagel Condensation

This aldehyde undergoes sequential amination and condensation with methyl cyanoacetate:

-

Pathway : SₙAr reaction with pyrrolidine forms intermediate 5a , which condenses with methyl cyanoacetate to yield 4a (78%) .

-

Alternative route : Knoevenagel adduct 6a forms first, followed by amination .

Mechanistic control : Base selection (DMAP vs. Cs₂CO₃) dictates reaction pathway (1,2- vs. 1,4-addition) .

Unusual Cyclization Products

Under specific conditions, unexpected heterocycles form:

-

Example : Reaction with propiophenone-derived aldehyde 1q yields 4-chloro-3-methyl-1-tosyl-1,2-dihydroquinoline 7 (50%) via Friedel-Crafts acylation and ring expansion .

-

Mechanism : AlCl₃ catalyzes electrophilic aromatic substitution followed by HCl elimination .

Stability and Decomposition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-Chloro-3-phenylacrylaldehyde, and how do reaction conditions influence stereoselectivity?

- Methodology : The compound is typically synthesized via aldol condensation between chloroacetaldehyde derivatives and benzaldehyde under acidic or basic catalysis. Stereoselectivity (Z-configuration) is achieved by controlling reaction temperature (e.g., low temperatures favor kinetic control) and solvent polarity .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 0–10°C | Higher Z-selectivity at lower temps |

| Catalyst | NaOH/EtOH or H2SO4 | Acidic conditions may promote side reactions |

| Reaction Time | 4–6 hrs | Prolonged time risks decomposition |

Q. How can researchers characterize (Z)-3-Chloro-3-phenylacrylaldehyde to confirm structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : Compare chemical shifts (δ) for the α,β-unsaturated aldehyde (e.g., 1H NMR: δ 9.8–10.2 ppm for aldehyde proton; 13C NMR: δ 190–200 ppm for carbonyl) .

- X-ray Crystallography : Resolve stereochemistry via single-crystal analysis (e.g., CCDC deposition numbers from structural studies) .

- IR Spectroscopy : Identify C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

Q. What are the stability considerations for (Z)-3-Chloro-3-phenylacrylaldehyde under varying storage conditions?

- Decomposition Pathways : The compound is prone to hydrolysis in humid environments and photoisomerization under UV light. Store in anhydrous solvents (e.g., DCM) at –20°C in amber vials .

- Stability Tests : Monitor via HPLC over 30 days; degradation >5% indicates inadequate storage .

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

- Kinetic Studies : Use stopped-flow techniques to track intermediate formation.

- Isotopic Labeling : Introduce deuterium at the α-position to study proton transfer steps via MS/MS fragmentation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectroscopic data for (Z)-3-Chloro-3-phenylacrylaldehyde?

- Data Reconciliation : Cross-validate findings using multiple techniques (e.g., compare X-ray bond lengths with DFT-calculated geometries) .

- Meta-Analysis : Tabulate literature discrepancies (example below) and identify common variables (e.g., solvent effects):

| Source | Aldehyde δ (1H NMR) | Conditions |

|---|---|---|

| Study A | 10.1 ppm | CDCl3, 25°C |

| Study B | 9.9 ppm | DMSO-d6, 20°C |

Q. How does the Z-configuration influence reactivity in Diels-Alder or Michael addition reactions?

- Stereochemical Impact : The Z-configuration enhances electrophilicity of the α,β-unsaturated system due to reduced steric hindrance. Compare reaction rates with E-isomers using kinetic assays .

- Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier orbital energies and predict regioselectivity .

Q. What challenges arise in quantifying trace amounts of (Z)-3-Chloro-3-phenylacrylaldehyde in complex matrices?

- Analytical Optimization :

- LC-MS/MS : Use MRM transitions (e.g., m/z 180 → 123 for quantification) with deuterated internal standards .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via derivatization (e.g., hydrazone formation) .

Q. How can researchers design experiments to resolve conflicting hypotheses about its role in organometallic catalysis?

- Controlled Comparisons : Test catalytic efficiency in cross-coupling reactions using Pd(0)/Pd(II) systems under inert atmospheres.

- In Situ Monitoring : Use Raman spectroscopy to detect transient metal-ligand intermediates .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.